N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide is a complex organic compound that features a chlorobenzyl group, a hydroxypropyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form 2-chlorobenzyl chloride.
Preparation of the Hydroxypropyl Intermediate: This step involves the reaction of thiophene-2-carboxaldehyde with a suitable reagent to form 3-hydroxy-3-(thiophen-2-yl)propanal.
Coupling Reaction: The final step involves the coupling of the chlorobenzyl intermediate with the hydroxypropyl intermediate in the presence of oxalyl chloride to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure could be utilized in the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl and thiophene groups suggests potential interactions with hydrophobic pockets in proteins, while the hydroxy group may form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide
- N1-(2-chlorobenzyl)-N2-(3-thiophen-2-yl)propyl)oxalamide
Uniqueness
N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both a hydroxy group and a thiophene ring in the same molecule is relatively uncommon and may lead to unique reactivity and interactions.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-12-5-2-1-4-11(12)10-19-16(22)15(21)18-8-7-13(20)14-6-3-9-23-14/h1-6,9,13,20H,7-8,10H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUUDECSARCNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCCC(C2=CC=CS2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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